molecular formula C6H8S5 B13799198 3-Methyl-2,4,6,8,9-pentathiaadamantane

3-Methyl-2,4,6,8,9-pentathiaadamantane

Cat. No.: B13799198
M. Wt: 240.5 g/mol
InChI Key: BKKBBOTZBRAEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,4,6,8,9-pentathiaadamantane is a unique organic compound characterized by its adamantane core structure, which is modified by the presence of sulfur atoms. The molecular formula for this compound is C6H8S5 , and it has a molecular weight of 240.45 g/mol . This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Methyl-2,4,6,8,9-pentathiaadamantane involves several steps, typically starting with the adamantane core. One common method involves the alkylation of adamantane with sulfur-containing reagents under controlled conditions . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methyl-2,4,6,8,9-pentathiaadamantane undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Methyl-2,4,6,8,9-pentathiaadamantane has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its stability and reactivity.

    Industry: It is used in the production of high-performance materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-Methyl-2,4,6,8,9-pentathiaadamantane exerts its effects involves its ability to interact with various molecular targets. The sulfur atoms in the compound can form strong bonds with metals and other elements, influencing catalytic processes and biochemical pathways . This interaction can lead to the modulation of enzyme activity and the stabilization of reactive intermediates .

Comparison with Similar Compounds

3-Methyl-2,4,6,8,9-pentathiaadamantane can be compared with other sulfur-containing adamantane derivatives, such as:

Properties

Molecular Formula

C6H8S5

Molecular Weight

240.5 g/mol

IUPAC Name

3-methyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H8S5/c1-6-2-3-7-4(10-6)9-5(8-3)11-6/h3-5H,2H2,1H3

InChI Key

BKKBBOTZBRAEGY-UHFFFAOYSA-N

Canonical SMILES

CC12CC3SC(S1)SC(S3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.